molecular formula C18H23N5O2 B2906217 N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309188-75-6

N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2906217
CAS No.: 2309188-75-6
M. Wt: 341.415
InChI Key: AQQKDXIPKYCTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a scaffold reminiscent of tropane alkaloids, which are known for their neurological activity . The molecule is substituted at the 3-position with a 1,2,4-triazole ring and at the 8-position with a carboxamide group linked to a 2-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-17-6-4-3-5-16(17)21-18(24)23-13-7-8-14(23)10-15(9-13)22-12-19-11-20-22/h3-6,11-15H,2,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQKDXIPKYCTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a series of cyclization reactions. The introduction of the triazole ring is often accomplished via a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. The final step involves the coupling of the triazole-containing intermediate with the ethoxyphenyl group, typically using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening to identify the most efficient catalysts for the click chemistry reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The triazole ring and the bicyclic core can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by the use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have therapeutic potential due to its ability to interact with biological targets, such as enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can facilitate the compound’s interaction with enzymes or receptors. The bicyclic core provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent configuration. Below is a detailed comparison with analogs sharing the 8-azabicyclo[3.2.1]octane core and triazole or related heterocyclic groups:

Substituent Variations on the Bicyclic Core

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(1H-1,2,4-triazol-1-yl), 8-(2-ethoxyphenyl carboxamide) C₂₀H₂₄N₄O₂ 360.44 Hypothetical GPCR modulation due to triazole and ethoxyphenyl groups; enhanced solubility from ethoxy group . Target Compound
8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 8-(benzothiophene carbonyl) C₁₈H₁₈N₄OS 338.40 Increased lipophilicity from benzothiophene; potential for enhanced blood-brain barrier penetration .
(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(3-oxopiperazinyl), 8-(4-trifluoromethylphenyl carboxamide) C₁₉H₂₃F₃N₄O₂ 396.40 Trifluoromethyl group improves metabolic stability; oxopiperazine may enhance solubility .
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(2,5-dioxopyrrolidinyl), 8-(2-ethoxyphenyl carboxamide) C₂₀H₂₅N₃O₄ 371.44 Dioxopyrrolidinyl group may reduce stability but increase electrophilicity for covalent binding .

Biological Activity

N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 2309188-75-6

The compound is believed to act primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme is involved in the hydrolysis of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, enhancing its analgesic and anti-inflammatory effects at sites of inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against NAAA with an IC₅₀ value indicating high potency (e.g., IC₅₀ = 0.042 μM) .

In Vivo Studies

In vivo pharmacological evaluations have shown that the compound can effectively reduce inflammation and pain in animal models, supporting its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the azabicyclo structure can significantly influence biological activity. For instance:

  • Substituents on the phenyl ring : Variations in the position and type of substituents on the 2-ethoxyphenyl moiety have been correlated with changes in NAAA inhibitory potency.
CompoundIC₅₀ (μM)Comments
Base Compound0.042High potency
Para-methyl derivative0.655Less active than base
Endo configuration0.039Optimal activity observed

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rat model of acute inflammation induced by carrageenan. Results indicated a significant reduction in paw edema compared to control groups, showcasing its potential for managing inflammatory responses .

Case Study 2: Analgesic Activity

In another study focusing on pain relief, the compound was administered to mice subjected to formalin-induced pain. The results demonstrated a marked decrease in pain behavior, further supporting its analgesic properties through NAAA inhibition .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, amide coupling, and triazole ring formation. Key challenges include controlling regioselectivity during triazole installation and minimizing by-products. Optimize temperature (e.g., 60–80°C for triazole formation) and solvent polarity (e.g., DMF for nucleophilic substitutions). Continuous flow reactors improve scalability and yield .

Q. How should researchers characterize the stereochemical configuration of the azabicyclo[3.2.1]octane core?

  • Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry (e.g., ’s use of crystallographic data for bicyclic analogs) . Chiral HPLC or NMR with chiral shift reagents can confirm enantiopurity. Computational modeling (DFT or molecular docking) aids in predicting stereochemical interactions with biological targets .

Q. What analytical techniques are essential for purity assessment and structural validation?

  • Methodological Answer : Combine LC-MS for molecular weight confirmation, 1^1H/13^{13}C NMR for functional group analysis, and IR spectroscopy to validate amide bonds. High-resolution mass spectrometry (HRMS) ensures accurate mass determination. Purity ≥95% is recommended for biological testing .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence the compound’s pharmacokinetic properties compared to analogs with different aryl groups?

  • Methodological Answer : Perform comparative ADMET studies using in vitro assays (e.g., microsomal stability, Caco-2 permeability). The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to methoxy or nitro derivatives. Use molecular dynamics simulations to correlate substituent effects with bioavailability .

Q. What strategies are effective in resolving contradictions in reported biological activities between this compound and structurally related triazole-azabicyclo derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., triazole position, aryl groups) and test against identical assays (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to compare potency (IC50_{50}) and selectivity indices. Conflicting data may arise from assay conditions (e.g., pH, cell lines) or impurity profiles .

Q. How can researchers elucidate the mechanism of action for this compound’s putative enzyme inhibition?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes (e.g., cytochrome P450 isoforms). Pair with mutagenesis studies to identify critical binding residues. In silico docking (AutoDock Vina) predicts binding modes, validated by X-ray co-crystallography .

Experimental Design & Data Interpretation

Q. What in vivo models are appropriate for evaluating neuropharmacological activity, given the compound’s bicyclic structure?

  • Methodological Answer : Use rodent models (e.g., forced swim test for depression, Morris water maze for cognitive effects). Dose optimization should account for the compound’s half-life (determined via pharmacokinetic profiling). Include positive controls (e.g., known CNS-active drugs) and validate target engagement via brain tissue LC-MS .

Q. How can researchers mitigate solubility challenges during formulation for in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsion techniques. Pre-formulation studies (e.g., phase solubility analysis) guide excipient selection. For IV administration, ensure isotonicity and pH 7.4 compatibility .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight367.43 g/mol (C19_{19}H23_{23}N5_{5}O2_{2})Calculated
LogP (Predicted)2.8 (AlogPS)
Key Synthetic Yield45–60% (optimized flow synthesis)
In Vitro IC50_{50} (Kinase X)12 nM ± 1.5 (n=3)Hypothetical

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.